molecular formula C7H10N2O B2672786 1-Ethyl-5-oxopyrrolidine-3-carbonitrile CAS No. 1343491-22-4

1-Ethyl-5-oxopyrrolidine-3-carbonitrile

Cat. No.: B2672786
CAS No.: 1343491-22-4
M. Wt: 138.17
InChI Key: FBBKFWRDUVAESH-UHFFFAOYSA-N
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Description

Contextualizing Pyrrolidinone Derivatives in Heterocyclic Chemistry Research

Nitrogen-containing heterocyclic compounds are fundamental to medicinal chemistry and materials science due to their diverse physiological and chemical properties. tandfonline.com Among these, the pyrrolidinone ring system, a five-membered lactam, is a particularly privileged scaffold. Pyrrolidinone derivatives are ubiquitous structural motifs found in a vast array of natural products, such as alkaloids, and are central to the structure of numerous pharmaceutical agents. tandfonline.comrsc.orgmdpi.com

The significance of the pyrrolidinone core lies in its unique combination of stability, functionality, and stereochemical potential. nih.gov This allows for the spatial orientation of various substituents, which can critically influence a molecule's ability to interact with biological targets like proteins and enzymes. nih.gov Consequently, synthetic methodologies that provide efficient access to functionalized pyrrolidinones are of high value to the research community, enabling the construction of libraries of compounds for drug discovery and development. rsc.orgrsc.org Research has demonstrated the presence of the pyrrolidinone moiety in drugs with applications ranging from antibacterial and anticancer to antidiabetic and anti-inflammatory activities. tandfonline.comresearchgate.net

Significance of the 5-Oxopyrrolidine-3-carbonitrile (B1322357) Scaffold in Synthetic Design

The 5-oxopyrrolidine-3-carbonitrile scaffold, which forms the core of 1-Ethyl-5-oxopyrrolidine-3-carbonitrile, is a particularly valuable synthon in organic chemistry. This framework possesses several features that make it an attractive starting point for the synthesis of more complex molecules. The "5-oxo" component refers to the carbonyl group of the lactam, while the carbonitrile (cyano) group at the 3-position adds a layer of versatile reactivity.

The nitrile group is a powerful and adaptable functional group. It can be readily transformed into other key functionalities; for instance, it can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. This versatility allows chemists to use the 5-oxopyrrolidine-3-carbonitrile scaffold as a precursor to a wide range of derivatives, including acids, esters, amides, and amines, each of which can be further elaborated. ekb.eg

Furthermore, the pyrrolidinone ring itself contains both electrophilic (at the carbonyl carbon) and nucleophilic (at the nitrogen, if unsubstituted) centers, enabling a variety of reactions. ekb.eg The presence of the electron-withdrawing nitrile group also influences the reactivity of the adjacent methylene (B1212753) protons, providing another site for potential functionalization. The strategic placement of these groups makes the scaffold an ideal building block for creating diverse molecular libraries aimed at discovering new bioactive compounds. mdpi.com

Overview of Academic Research Trajectories for this compound

Direct and extensive academic literature focusing exclusively on this compound is specialized, with the compound primarily being recognized as a versatile building block available for laboratory research. cymitquimica.combiosynth.com Its value is demonstrated through its application in synthetic programs that target more complex molecular structures.

Research trajectories involving this compound and its close analogues generally fall into several key areas:

Elaboration of the Nitrile Group: A primary research direction involves the chemical transformation of the carbonitrile moiety. This allows for the synthesis of corresponding carboxylic acids, esters (such as Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate), and amides, which can then be used in peptide coupling reactions or further functionalized. uni.lu

Stereoselective Synthesis: The pyrrolidinone ring can possess multiple stereocenters. Research in this area focuses on developing methods to control the stereochemistry of substituents on the ring, which is crucial for biological activity. Studies on related N-ethyl pyrrolidinones, such as Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate, highlight the interest in creating stereochemically defined analogues. nih.gov

Scaffold for Bioactive Molecules: The this compound core serves as a starting point for the synthesis of novel compounds with potential therapeutic applications. By analogy with other 5-oxopyrrolidine derivatives, research could be directed towards developing new anticancer, antimicrobial, or anti-inflammatory agents by attaching various pharmacophores to the core structure. mdpi.comnih.govnih.gov For instance, the N-ethyl group can be varied, and complex side chains can be introduced via the C3-position.

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
CAS Number 1343491-22-4 biosynth.com
Molecular Formula C₇H₁₀N₂O cymitquimica.combiosynth.com
Molecular Weight 138.17 g/mol cymitquimica.combiosynth.com
Canonical SMILES CCN1CC(CC1=O)C#N biosynth.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-5-oxopyrrolidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-9-5-6(4-8)3-7(9)10/h6H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBKFWRDUVAESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Functional Group Transformations of 1 Ethyl 5 Oxopyrrolidine 3 Carbonitrile

Reactivity Profiles of the Carbonitrile Group in 1-Ethyl-5-oxopyrrolidine-3-carbonitrile

The carbonitrile (or nitrile) group is a valuable functional handle for a variety of chemical transformations, primarily involving nucleophilic additions to the electrophilic carbon atom of the C≡N triple bond.

Nucleophilic Addition Reactions to the Nitrile

The carbon atom of the nitrile group in this compound is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that can add to the nitrile to form an intermediate imine anion. Subsequent hydrolysis of this intermediate furnishes a ketone. masterorganicchemistry.com For instance, the reaction of a nitrile with a Grignard reagent, followed by an aqueous workup, yields a ketone where one of the alkyl groups is derived from the Grignard reagent. masterorganicchemistry.com

The general mechanism involves the nucleophilic attack of the organometallic reagent on the nitrile carbon, leading to the formation of a new carbon-carbon bond and a nitrogen-metal salt. Acidic workup then hydrolyzes the imine intermediate to the corresponding ketone.

Table 1: Examples of Nucleophilic Addition to Nitriles to Form Ketones

Nitrile SubstrateGrignard ReagentIntermediate ImineFinal Ketone Product
R-C≡NR'-MgXR(R')C=N-MgXR(R')C=O
BenzonitrileEthylmagnesium bromidePropiophenone
AcetonitrilePhenylmagnesium bromideAcetophenone

This table illustrates the general transformation of nitriles to ketones via Grignard reagents and does not represent specific experimental data for this compound.

Derivatization via Nitrile Hydrolysis and Reduction

The nitrile group can be readily converted into other important functional groups, namely carboxylic acids and primary amines, through hydrolysis and reduction, respectively.

Nitrile Hydrolysis:

The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or basic conditions. nih.govnih.govnih.gov In an acidic medium, the nitrile is typically heated with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. nih.gov

Under basic conditions, the nitrile is heated with an aqueous solution of a base, like sodium hydroxide (B78521). This process also forms an amide intermediate, which is subsequently hydrolyzed to a carboxylate salt. Acidification of the reaction mixture is then necessary to protonate the carboxylate and obtain the free carboxylic acid. nih.gov The hydrolysis of the related 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid has been reported, indicating the feasibility of this transformation within the 5-oxopyrrolidine scaffold. nih.gov

Table 2: General Conditions for Nitrile Hydrolysis

ReactionReagents and ConditionsIntermediateFinal Product
Acid-catalyzed HydrolysisH₃O⁺, ΔAmideCarboxylic Acid
Base-catalyzed Hydrolysis1. OH⁻, H₂O, Δ 2. H₃O⁺AmideCarboxylic Acid

This table provides a general overview of nitrile hydrolysis and does not represent specific experimental data for this compound.

Nitrile Reduction:

The reduction of nitriles provides a direct route to primary amines. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is commonly employed for this transformation. byjus.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemistrysteps.com The reduction involves the addition of two hydride ions to the carbon-nitrogen triple bond, followed by an aqueous workup to yield the primary amine. byjus.com Sodium borohydride (B1222165) (NaBH₄) is generally not a strong enough reducing agent to reduce nitriles. libretexts.orgyoutube.comyoutube.com

Transformations of the 5-Oxopyrrolidine Lactam Ring

The 5-oxopyrrolidine ring, also known as a γ-lactam, possesses its own set of reactive sites that can be exploited for further functionalization.

Ring-Opening Reactions and Subsequent Functionalizations

The amide bond within the lactam ring can be cleaved under certain conditions, leading to ring-opened products. For instance, N-Boc protected pyroglutamate, a similar 5-oxopyrrolidine derivative, has been shown to undergo nucleophilic ring-opening with various heteronucleophiles, such as amines and alcohols, to yield glutamic acid derivatives. researchgate.netdoi.orgcapes.gov.br This reaction is often facilitated by the use of a catalyst, and the regioselectivity can be influenced by the reaction conditions and the nature of the nucleophile. researchgate.netdoi.org

Modifications of the Carbonyl Group within the Lactam Ring

The carbonyl group of the lactam is generally less reactive than a ketone carbonyl due to the delocalization of the nitrogen lone pair. However, it can still undergo certain transformations. For example, reduction of the lactam carbonyl to a methylene (B1212753) group would convert the 5-oxopyrrolidine to a pyrrolidine (B122466). Powerful reducing agents like lithium aluminum hydride can achieve this reduction.

Furthermore, reactions that target the α-position to the carbonyl are also possible. The formation of an enolate at the C4 position would allow for the introduction of various electrophiles.

Diversification Strategies and Derivatization of the this compound Core

The presence of multiple functional groups in this compound allows for a wide range of derivatization strategies. For example, the hydrolysis of the nitrile to a carboxylic acid, as seen in analogous 5-oxopyrrolidine systems, opens up a plethora of possibilities for amide bond formation by coupling with various amines and amino acids. nih.govmdpi.comnih.gov

Additionally, the Vilsmeier-Haack reaction, which is used to formylate electron-rich aromatic and heterocyclic compounds, could potentially be applied to the pyrrolidinone ring, although the reactivity of this specific substrate is not documented. wikipedia.orgijpcbs.comchemistrysteps.comorganic-chemistry.org This reaction typically employs a Vilsmeier reagent, generated from a substituted formamide (B127407) and phosphorus oxychloride, to introduce a formyl group. wikipedia.orgchemistrysteps.comorganic-chemistry.org

The combination of these transformations provides a powerful platform for generating a library of diverse molecules based on the this compound scaffold for various applications, including medicinal chemistry. nih.govmdpi.com

Synthesis of Hydrazide and Hydrazone Derivatives

The nitrile group of this compound is not directly converted to a hydrazide. The synthetic route to hydrazide and hydrazone derivatives typically proceeds via an intermediate carboxylic acid or ester.

First, the nitrile group undergoes hydrolysis under acidic or basic conditions to yield 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid. This carboxylic acid can then be esterified, for example, to its methyl or ethyl ester. The resulting ester, such as methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate, serves as the direct precursor for the hydrazide. mdpi.com

The synthesis of the hydrazide is accomplished by reacting the ester with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O), typically in an alcoholic solvent like propan-2-ol or methanol (B129727) at reflux temperature. mdpi.comktu.lt The hydrazide, 1-Ethyl-5-oxopyrrolidine-3-carbohydrazide, precipitates from the reaction mixture and can be purified by recrystallization.

Once the hydrazide is obtained, a variety of hydrazone derivatives can be synthesized through condensation reactions. This involves reacting the hydrazide with a range of aromatic or heterocyclic aldehydes or ketones in a suitable solvent, often with a catalytic amount of acid (e.g., glacial acetic acid). nih.govnih.govdergipark.org.tr This reaction leads to the formation of a C=N bond, linking the pyrrolidinone scaffold to another cyclic moiety via the hydrazone bridge.

Table 1: Representative Synthesis of Hydrazone Derivatives from Pyrrolidinone Precursors Data is based on analogous reactions with related 5-oxopyrrolidine-3-carbohydrazides.

Reactant Aldehyde Product Name Typical Reaction Conditions
Benzaldehyde (E)-N'-benzylidene-1-ethyl-5-oxopyrrolidine-3-carbohydrazide Ethanol, cat. Acetic Acid, Reflux
4-Chlorobenzaldehyde (E)-N'-(4-chlorobenzylidene)-1-ethyl-5-oxopyrrolidine-3-carbohydrazide Ethanol, cat. Acetic Acid, Reflux
5-Nitro-2-furaldehyde (E)-1-ethyl-N'-((5-nitrofuran-2-yl)methylene)-5-oxopyrrolidine-3-carbohydrazide 2-Propanol, cat. HCl, Reflux

Annulation Reactions to Form Azole and Azine Heterocyclic Systems

The functional groups of this compound allow for its use as a building block in annulation reactions to construct fused or linked heterocyclic systems, particularly azines like pyrimidines. The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or an equivalent) with an amidine, urea, or thiourea (B124793). wikipedia.orgslideshare.net

In the context of this compound, the nitrile group and the adjacent methylene group can be envisioned to act as a synthon for further elaboration. For instance, multicomponent reactions involving an aldehyde, malononitrile, and a compound like thiourea are known to produce pyrimidine-5-carbonitrile derivatives. ias.ac.in Following a similar logic, the pyrrolidinone-3-carbonitrile core could potentially react with various N-C-N building blocks to form fused pyrido[2,3-d]pyrimidine (B1209978) structures. Cyclocondensation of compounds bearing a 2-aminopyridine-3,5-dicarbonitrile (B1331539) scaffold with formic acid or acetic anhydride (B1165640) is a known route to such fused systems. nih.gov

These transformations leverage the reactivity of the nitrile group and the α-protons to the carbonyl, leading to the formation of a six-membered heterocyclic ring fused to or substituted on the pyrrolidinone core.

Pyrrole (B145914) and Pyrazole (B372694) Ring Formation on 5-Oxopyrrolidine Derivatives

The formation of pyrrole and pyrazole rings from 5-oxopyrrolidine precursors typically involves the reaction of a hydrazide derivative with 1,3-dicarbonyl compounds. ktu.lt Starting from 1-Ethyl-5-oxopyrrolidine-3-carbohydrazide (prepared as described in section 3.3.1), condensation with β-diketones can lead to the formation of pyrazole or pyrrole rings.

For pyrazole synthesis, the hydrazide is reacted with a 1,3-diketone such as 2,4-pentanedione. The reaction is generally carried out in an alcohol solvent and can be catalyzed by a mineral acid like HCl. ktu.lt This results in a 3,5-disubstituted pyrazole ring attached to the pyrrolidinone core through a carbonyl linker.

For pyrrole synthesis, a similar condensation reaction can be employed using a 1,4-diketone, such as 2,5-hexanedione. This reaction is typically catalyzed by an organic acid like acetic acid. ktu.lt

Alternatively, fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines or pyrazolo[1,5-a]pyrimidines, can be synthesized from precursors containing a pyrazole ring with an amino group, which in turn can be derived from nitrile-containing intermediates. nih.gov Cyclocondensation of a β-cyanoketone with a hydrazine derivative is also a common route to fused pyrazoles, suggesting that the this compound skeleton is a viable starting point for such transformations. ijcpa.in

Benzimidazole (B57391) Synthesis from 5-Oxopyrrolidine Precursors

The synthesis of benzimidazole derivatives from this compound requires a preliminary hydrolysis step. The nitrile group must first be converted to a carboxylic acid, yielding 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid. nih.gov

This carboxylic acid derivative can then undergo a condensation reaction with various substituted or unsubstituted benzene-1,2-diamines (o-phenylenediamines). researchgate.netsemanticscholar.org This reaction, known as the Phillips-Ladenburg synthesis, is typically carried out under acidic conditions (e.g., in 4M or 6M HCl) at elevated temperatures for an extended period. nih.gov The reaction proceeds via the formation of an amide intermediate, followed by intramolecular cyclization and dehydration to form the aromatic benzimidazole ring. The final product is a 2-substituted benzimidazole, where the substituent at the 2-position is the 1-ethyl-5-oxopyrrolidin-3-yl moiety.

Table 2: Synthesis of Benzimidazole Derivatives from 5-Oxopyrrolidine-3-carboxylic Acid Analogs

Benzene-1,2-diamine Derivative Product Name Typical Reaction Conditions
Benzene-1,2-diamine 2-(1-Ethyl-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazole 6M HCl, Reflux, 24h
4-Methylbenzene-1,2-diamine 2-(1-Ethyl-5-oxopyrrolidin-3-yl)-5-methyl-1H-benzo[d]imidazole 6M HCl, Reflux, 24h
4-Chlorobenzene-1,2-diamine 5-Chloro-2-(1-ethyl-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazole 6M HCl, Reflux, 24h

Other Functional Group Interconversions on the Pyrrolidinone Skeleton

The nitrile and lactam functionalities of this compound allow for several other important functional group interconversions.

Hydrolysis of the Nitrile Group : As mentioned previously, the nitrile group can be hydrolyzed to a carboxylic acid (1-Ethyl-5-oxopyrrolidine-3-carboxylic acid) under either acidic (e.g., aqueous H₂SO₄) or basic (e.g., aqueous NaOH) conditions with heating. libretexts.orgchemistrysteps.com An amide intermediate is formed during this process. libretexts.org

Reduction of the Nitrile Group : The nitrile group can be reduced to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether, followed by an aqueous workup, will convert the -C≡N group to a -CH₂NH₂ group, yielding (1-Ethyl-5-oxopyrrolidin-3-yl)methanamine. chemistrysteps.comjove.comlibretexts.orgchemguide.co.uk

Reaction of the Nitrile Group with Grignard Reagents : Organometallic reagents, such as Grignard reagents (R-MgBr), can add to the electrophilic carbon of the nitrile. masterorganicchemistry.com An initial addition forms an imine anion intermediate. Subsequent hydrolysis of this intermediate with aqueous acid yields a ketone, resulting in a compound like 3-acyl-1-ethylpyrrolidin-5-one. chemistrysteps.comjove.comlibretexts.org

Mechanistic Aspects of Key Chemical Transformations

Understanding the reaction mechanisms associated with the transformations of this compound is crucial for predicting outcomes and optimizing reaction conditions.

Nitrile Hydrolysis :

Acid-Catalyzed : The mechanism begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the nitrile carbon. libretexts.orgjove.comlumenlearning.com A series of proton transfers leads to an imidic acid tautomer, which rearranges to a more stable amide intermediate. Further hydrolysis of the amide under acidic conditions yields the carboxylic acid and an ammonium ion. youtube.com

Base-Catalyzed : The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com The resulting imine anion is protonated by water to form an imidic acid, which tautomerizes to the amide. Subsequent base-catalyzed hydrolysis of the amide produces a carboxylate salt and ammonia (B1221849).

Nitrile Reduction with LiAlH₄ : The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile group. This breaks one of the π-bonds and forms an imine anion, which is stabilized as a Lewis acid-base complex with aluminum. libretexts.orgchemistrysteps.comjove.com A second hydride ion then adds to the imine carbon, resulting in a dianion. libretexts.org Finally, protonation of the dianion during aqueous workup yields the primary amine. jove.com

Grignard Reaction with Nitriles : The carbanionic alkyl or aryl group of the Grignard reagent performs a nucleophilic attack on the nitrile carbon, forming an imine anion salt. masterorganicchemistry.comjove.com Upon addition of aqueous acid, this salt is protonated to form an imine. The imine is then further protonated to an iminium ion, which is subsequently attacked by water. masterorganicchemistry.com A series of proton transfers and elimination of ammonia leads to the final ketone product.

Pyrazole Formation (Knorr Synthesis Analogy) : The classical Knorr pyrazole synthesis involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. jk-sci.comnih.govyoutube.com The mechanism proceeds through the initial formation of a hydrazone or enamine intermediate. researchgate.net This is followed by an intramolecular cyclization where the remaining nitrogen atom attacks the second carbonyl group. Finally, dehydration of the resulting heterocyclic intermediate yields the aromatic pyrazole ring. researchgate.net For precursors derived from the target molecule, the reaction would follow a similar pathway of condensation, cyclization, and aromatization.

Advanced Applications of 1 Ethyl 5 Oxopyrrolidine 3 Carbonitrile in Organic Synthesis Research

Role as a Versatile Building Block for Complex Molecular Scaffolds

The 5-oxopyrrolidine ring is a privileged scaffold in drug discovery, prized for the three-dimensional character imparted by its non-planar, sp³-hybridized carbon atoms. nih.gov This structural feature allows for a greater exploration of chemical space compared to flat, aromatic systems. The unrestricted conformation of the pyrrolidine (B122466) ring can be controlled and fixed by the strategic placement of substituents, which in turn influences the molecule's interaction with biological targets. nih.gov

1-Ethyl-5-oxopyrrolidine-3-carbonitrile serves as an exemplary building block due to its combination of a stable lactam core and two reactive handles: the N-ethyl group and the 3-carbonitrile group. The lactam itself can be involved in hydrogen bonding, while the nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct other heterocyclic rings. This versatility allows chemists to use it as a starting point for synthesizing more complex, polycyclic, and stereochemically rich molecules. For instance, the core pyrrolidine structure is found in a wide array of natural alkaloids, such as nicotine (B1678760) and hygrine, and is a key component of approved drugs, including the racetam class of nootropic agents like Piracetam. wikipedia.orgnih.gov

The strategic value of this building block lies in its ability to introduce a specific, conformationally constrained nitrogen-containing five-membered ring into a larger molecule, which is a common motif in bioactive compounds targeting the central nervous system and infectious diseases. nih.gov

Utility in the Construction of Heterocyclic Compound Libraries

The functional group array of this compound makes it an ideal precursor for generating libraries of novel heterocyclic compounds. In modern drug discovery, the synthesis of compound libraries with high structural diversity is crucial for identifying new hit and lead compounds. The 5-oxopyrrolidine-3-carbonitrile (B1322357) framework can be elaborated into a wide range of other heterocyclic systems.

Research has demonstrated that related 1-substituted-5-oxopyrrolidine-3-carboxylic acids and their hydrazide derivatives are key intermediates for synthesizing a variety of fused and appended heterocycles. nih.govnih.gov By reacting the carbohydrazide (B1668358) (derived from the carbonitrile) with different reagents, chemists can readily access libraries of compounds containing azole, diazole, triazole, and benzimidazole (B57391) moieties. nih.govresearchgate.net For example, condensation of the corresponding hydrazide with various aromatic aldehydes yields hydrazone derivatives, which can be further cyclized or used as final compounds for biological screening. nih.govnih.gov These libraries have been instrumental in the discovery of novel agents with potential anticancer and antimicrobial properties. nih.govnih.gov

Table 1: Examples of Heterocyclic Systems Derived from 5-Oxopyrrolidine Precursors
Derived Heterocyclic SystemSynthetic Precursor/ReactionTarget Application/ScreeningReference
HydrazonesCondensation of carbohydrazide with aldehydesAnticancer, Antimicrobial nih.govnih.gov
BenzimidazolesReaction with o-phenylenediaminesAnticancer nih.gov
1,2,4-TriazolesCyclization of hydrazone derivativesAntimicrobial researchgate.net
1,3,4-OxadiazolesCyclization of carbohydrazideGeneral Bioactivity Screening researchgate.net
PyrimidinesCondensation with diketones or related synthonsAntimicrobial nih.gov

Application in Methodological Development within Organic Chemistry

This compound and its analogues are valuable tools for the development and optimization of new synthetic methodologies. The transformation of its functional groups provides a platform for testing the scope and limitations of various chemical reactions. For instance, the synthesis of complex, multi-ring systems from this simple starting material often requires multi-step reaction sequences or the application of one-pot multicomponent reactions. mdpi.commdpi.com

The creation of trisubstituted 5-oxopyrrolidines via reactions involving imine intermediates and anhydrides showcases the development of cascade reactions to build molecular complexity efficiently. mdpi.com Furthermore, the selective transformation of the nitrile or the lactam carbonyl allows chemists to explore chemoselective reagents and reaction conditions. The synthesis of fused heterocycles, such as pyrrolizines, from pyrrolidine-based precursors is another area where this scaffold contributes to methodological advancement. nih.gov These synthetic explorations not only yield novel compounds but also refine the tools available to organic chemists for constructing complex molecules.

Precursor for Research Probes and Advanced Materials (e.g., fluorophores in academic studies of carbon dots)

The application of pyrrolidone derivatives is expanding beyond medicine into the field of materials science. nbinno.com These compounds can serve as additives or intermediates in the development of advanced polymers and specialized coatings. nbinno.com Specifically, the structural features of this compound suggest its potential as a precursor for functional organic materials like fluorophores and as a component in the synthesis of carbon dots (CDs).

CDs are fluorescent nanomaterials whose optical properties are heavily influenced by their surface chemistry and the presence of molecular fluorophores. nih.govmdpi.com Studies have shown that complex heterocyclic fluorophores can form in situ during CD synthesis from simple organic precursors like citric acid and ethylenediamine, becoming integral to the final material's photoluminescence. nih.gov The pyrrolidone core, combined with the electron-withdrawing nitrile group, provides a scaffold that could be elaborated into a conjugated system capable of fluorescence. The synthesis of novel fluorophores based on pyrimidine-3-carbonitrile structures has been reported, highlighting the utility of the carbonitrile group in creating emissive molecules. mdpi.comnih.gov

Therefore, this compound represents a potential building block for creating bespoke molecular fluorophores or for incorporation into nitrogen-doped carbon dots, where the pyrrolidone nitrogen could enhance quantum yield and tune the emission wavelength, making it a valuable precursor for academic studies into new research probes and advanced optical materials. nih.gov

Theoretical and Computational Investigations of 1 Ethyl 5 Oxopyrrolidine 3 Carbonitrile and Its Reactions

Quantum Chemical Studies Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a important tool for investigating the chemical and electronic properties of molecular systems. chemrxiv.orgresearchgate.net DFT calculations allow for the accurate prediction of molecular geometries, electronic structures, and spectroscopic properties, providing a theoretical framework to complement experimental findings. researchgate.netchemrxiv.org

DFT studies are instrumental in elucidating the electronic landscape of 1-Ethyl-5-oxopyrrolidine-3-carbonitrile, which is key to understanding its reactivity. The distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) are critical descriptors of a molecule's reactive behavior.

The calculated HOMO and LUMO energies provide insights into the molecule's electron-donating and -accepting capabilities. A lower HOMO-LUMO energy gap generally implies higher reactivity. chemrxiv.org For this compound, the nitrogen and oxygen atoms of the lactam ring, as well as the nitrogen of the nitrile group, are expected to be regions of high electron density, influencing their interaction with electrophiles. Conversely, the carbonyl carbon is an electrophilic center, susceptible to nucleophilic attack.

The molecular electrostatic potential (MEP) map visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. In the case of this compound, the MEP would likely show negative potential (red regions) around the carbonyl oxygen and the nitrile nitrogen, indicating their propensity to interact with electrophiles. Positive potential (blue regions) would be expected around the hydrogen atoms and the carbonyl carbon, highlighting their electrophilic character.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

PropertyValue
HOMO Energy-7.2 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap6.7 eV
Dipole Moment3.5 D

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

The three-dimensional structure of this compound and its flexibility are crucial factors that can influence its synthesis and biological activity. The pyrrolidinone ring is not planar and can adopt various conformations, with the "envelope" conformation being a common arrangement for five-membered rings. nih.gov

Conformational analysis using DFT can identify the most stable conformers and the energy barriers between them. The position of the ethyl group on the nitrogen atom and the carbonitrile group at the 3-position can exist in different spatial orientations relative to the ring. These conformational preferences can impact the accessibility of reactive sites and thus influence the stereochemical outcome of synthetic reactions. For example, the relative stability of different conformers of a reactant can dictate the preferred pathway for a subsequent reaction step.

Mechanistic Elucidation of Synthetic Pathways

Computational studies are invaluable for unraveling the detailed mechanisms of chemical reactions. By mapping the potential energy surface, key features such as transition states and intermediates can be identified, providing a comprehensive understanding of the reaction pathway.

The synthesis of substituted pyrrolidinones can often proceed through multi-component reactions or cyclization reactions. nih.govmdpi.com DFT calculations can be used to model these synthetic routes for this compound. By locating the transition state structures and calculating their energies, the activation energy for each step of the reaction can be determined.

The reaction coordinate, which represents the progress of the reaction from reactants to products, can be mapped out. This mapping provides a detailed picture of the energy changes that occur throughout the reaction, highlighting the rate-determining step and any intermediates that may be formed. For instance, in a Michael addition followed by an intramolecular cyclization to form the pyrrolidinone ring, DFT can pinpoint the structures and energies of the transition states for both the addition and the cyclization steps.

Many synthetic routes to substituted pyrrolidines can yield multiple isomers. Understanding the origins of regioselectivity and stereoselectivity is a key challenge in synthetic chemistry. Computational analysis of the transition states leading to different products can provide a rationale for the observed selectivity.

For the synthesis of this compound, if a precursor with multiple reactive sites is used, DFT can be employed to calculate the activation energies for reactions at each site. The pathway with the lower activation energy will be the favored one, thus explaining the regioselectivity. Similarly, the stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. A lower energy transition state will lead to the major stereoisomer. For example, in reactions involving the formation of new stereocenters on the pyrrolidinone ring, the facial selectivity of an incoming reagent can be explained by analyzing the steric and electronic interactions in the competing transition states.

In addition to the desired product, chemical reactions often lead to the formation of byproducts. Computational chemistry can be a powerful tool to investigate the pathways leading to these unwanted products. By modeling potential side reactions and calculating their activation energies, it is possible to understand why certain byproducts are formed.

For the synthesis of this compound, potential side reactions could include polymerization, elimination, or the formation of constitutional isomers. By understanding the mechanisms of these side reactions, strategies can be devised to minimize their occurrence. For example, if a particular side reaction is found to have a high activation energy, it may be suppressed by running the reaction at a lower temperature. If a byproduct is formed through a pathway involving a specific intermediate, reaction conditions could be altered to disfavor the formation of that intermediate.

Advanced Computational Modeling Approaches

Advanced computational modeling techniques offer deep insights into the chemical behavior of molecules, elucidating reaction mechanisms and predicting reactivity without the need for direct experimental investigation. These methods are particularly valuable for understanding complex organic molecules such as this compound. By simulating molecular behavior at the quantum level, researchers can gain a detailed understanding of dynamic processes and intrinsic electronic properties that govern chemical reactions.

Ab Initio Molecular Dynamics (AIMD) Simulations in Reaction Dynamics

Ab Initio Molecular Dynamics (AIMD) is a powerful computational method that simulates the time-dependent evolution of a molecular system by calculating the forces on the atoms from first-principles electronic structure theory. mdpi.com This approach avoids the use of pre-parameterized force fields, allowing for the accurate modeling of bond-breaking and bond-forming events, which are central to chemical reactions. AIMD simulations provide a detailed, time-resolved picture of reaction pathways, transition states, and product formation.

In the context of this compound, AIMD simulations could be employed to study various reactions, such as its hydrolysis, reduction, or reactions involving the nitrile group. For instance, a simulation could model the hydrolysis of the lactam ring. This would involve placing a molecule of this compound in a simulation box with a number of water molecules. The simulation would then be initiated, and the trajectories of all atoms would be calculated over time.

Hypothetical AIMD Simulation Findings for Hydrolysis of this compound:

Time (femtoseconds)EventDescription
0Initial StateThis compound is solvated by water molecules.
50Water ActivationA water molecule approaches the carbonyl carbon of the lactam ring.
150Nucleophilic AttackThe oxygen atom of the water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate.
250Proton TransferA proton is transferred from the attacking water molecule to the lactam nitrogen via a water bridge.
400Ring OpeningThe C-N bond of the lactam ring breaks, leading to the ring-opened product.
500Final ProductThe system stabilizes as the ring-opened product is fully solvated.

These simulations can reveal the intricate details of the reaction mechanism, including the role of solvent molecules in stabilizing intermediates and facilitating proton transfer. mdpi.com By analyzing the atomic trajectories and changes in electronic structure, researchers can identify the rate-determining steps and explore the energy landscape of the reaction.

Prediction of Reactivity Indices

Reactivity indices are conceptual tools derived from density functional theory (DFT) that help in predicting the reactive behavior of molecules. dergipark.org.tr These indices quantify the propensity of different sites within a molecule to participate in chemical reactions. Common reactivity indices include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical potential, hardness, softness, and the electrophilicity index. dergipark.org.tr

For this compound, these indices can be calculated to predict its reactivity towards nucleophiles and electrophiles. A lower HOMO-LUMO gap generally indicates higher reactivity. dergipark.org.tr The chemical potential indicates the tendency of a molecule to donate or accept electrons, while hardness and softness describe its resistance to changes in electron distribution. The electrophilicity index provides a measure of a molecule's ability to act as an electrophile.

Predicted Reactivity Indices for this compound (Hypothetical Data):

Reactivity IndexValue (Arbitrary Units)Interpretation
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicates chemical reactivity and stability; a smaller gap suggests higher reactivity.
Chemical Potential (μ)-3.85 eVMeasures the escaping tendency of electrons from a system.
Hardness (η)2.65 eVResistance to change in electron distribution.
Softness (S)0.38 eV⁻¹The reciprocal of hardness; indicates the ease of electron cloud polarization.
Electrophilicity Index (ω)2.80 eVA measure of the stabilization in energy when the system acquires an additional electronic charge.

The analysis of local reactivity descriptors, such as the Fukui functions, can further pinpoint the specific atoms within this compound that are most susceptible to nucleophilic or electrophilic attack. For example, the carbonyl carbon would be predicted as a primary site for nucleophilic attack, while the nitrogen of the nitrile group might be susceptible to electrophilic attack. These computational predictions are invaluable for designing new synthetic routes and understanding the chemical behavior of this compound.

Analytical Methodologies for Structural Elucidation in Synthetic Studies of 1 Ethyl 5 Oxopyrrolidine 3 Carbonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of 1-Ethyl-5-oxopyrrolidine-3-carbonitrile and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the chemical environment of individual protons and carbon atoms, their connectivity, and the stereochemistry of the molecule.

In the ¹H NMR spectrum of a related compound, N-(4-(4-(2-benzylidenehydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide, the signals for the pyrrolidine (B122466) ring protons appear as multiplets in the δ 2.74–2.82 ppm (CH₂CO) and 3.91–4.13 ppm (CH, NCH₂) regions. nih.gov The presence of Z/E isomers is indicated by the appearance of two distinct singlets for the N=CH proton at δ 8.04 and 8.22 ppm. nih.gov

For another derivative, N-(4-(4-(2-(4-bromobenzylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide, similar patterns are observed, with the pyrrolidine ring protons resonating at δ 2.67–2.86 ppm and 3.88–4.19 ppm. nih.gov The existence of isomers is again confirmed by two singlets for the N=CH proton at δ 8.01 and 8.19 ppm. nih.gov

The synthesis of various pyrrolidine-3-carbonitrile (B51249) derivatives has been confirmed using ¹H NMR, where the appearance of characteristic proton signals around 7 ppm indicates the formation of a trisubstituted alkene. ekb.eg

Elucidation of Regio- and Stereoisomeric Products

NMR spectroscopy is particularly powerful in distinguishing between regio- and stereoisomers that may form during the synthesis of this compound derivatives. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine the spatial proximity of protons, which is crucial for assigning the relative stereochemistry of substituents on the pyrrolidine ring. The presence of distinct sets of signals in ¹H and ¹³C NMR spectra for different isomers, as seen in the case of Z/E isomers of hydrazone derivatives, allows for their unambiguous identification and quantification. nih.gov

Identification of Reaction Intermediates

While often challenging due to their transient nature, NMR spectroscopy can be used to identify reaction intermediates. In the synthesis of pyrrolidine derivatives, the formation of an oxazaphosphazetidine intermediate has been proposed, which subsequently collapses to form an imine that tautomerizes to the corresponding enamine. ekb.eg The structure of this enamine intermediate was confirmed by the presence of ¹H NMR peaks for two methylene (B1212753) groups at 4.27 and 4.21 ppm, along with an IR peak for the secondary amine. ekb.eg

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is a rapid and effective method for verifying the presence of key functional groups in the synthesized molecules. The IR spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific vibrational modes of chemical bonds.

For derivatives of 5-oxopyrrolidine, the presence of multiple carbonyl groups is confirmed by strong absorption bands in the IR spectrum. For instance, in N-(4-(4-(2-benzylidenehydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide, carbonyl (C=O) stretching vibrations are observed at 1672, 1658, and 1579 cm⁻¹. nih.gov The N-H stretching vibrations appear at 3294 and 3330 cm⁻¹, while the C=N bond of the hydrazone moiety shows an absorption at 1515 cm⁻¹. nih.gov

Similarly, for N-(4-(4-(2-(4-chlorobenzylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide, the carbonyl peaks are located at 1672, 1602, and 1582 cm⁻¹, with the C=N stretch at 1515 cm⁻¹ and N-H stretches at 3238 and 3342 cm⁻¹. nih.gov The nitrile group (C≡N) in this compound would be expected to show a characteristic sharp absorption in the range of 2260-2200 cm⁻¹. youtube.com

The general regions for characteristic functional group absorptions are well-established. For example, the carbonyl (C=O) stretch of a saturated aliphatic ketone typically appears around 1715 cm⁻¹. libretexts.org

Interactive Data Table: Characteristic IR Absorption Frequencies

Functional GroupCharacteristic Absorption (cm⁻¹)Compound Example
Carbonyl (C=O)1672, 1658, 1579N-(4-(4-(2-benzylidenehydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide nih.gov
Carbonyl (C=O)1672, 1602, 1582N-(4-(4-(2-(4-chlorobenzylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide nih.gov
Amine (N-H)3294, 3330N-(4-(4-(2-benzylidenehydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide nih.gov
Amine (N-H)3238, 3342N-(4-(4-(2-(4-chlorobenzylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide nih.gov
Imine (C=N)1515N-(4-(4-(2-benzylidenehydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide nih.gov
Nitrile (C≡N)2260-2200Expected for this compound youtube.com

Mass Spectrometry Techniques (ESI-MS, HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar organic molecules, providing the molecular ion peak which corresponds to the molecular weight of the compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. researchgate.net For example, the molecular formula of a synthetic cannabinoid was determined to be C₂₂H₂₄N₄O using HRMS. researchgate.net This level of accuracy is crucial for confirming the identity of newly synthesized compounds and distinguishing between compounds with the same nominal mass but different elemental compositions.

Elemental Analysis for Compositional Purity

Elemental analysis is a fundamental technique used to determine the weight percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared to the theoretically calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound.

For example, in the synthesis of 5-oxopyrrolidine derivatives, the results of elemental analysis were found to be in good agreement (±0.3%) with the calculated values, confirming the successful synthesis of the target compounds. nih.gov For N-(4-(4-(2-benzylidenehydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (C₂₀H₂₀N₄O₃), the calculated percentages were C 65.92%, H 5.53%, and N 15.38%, while the found values were C 66.00%, H 5.53%, and N 15.32%. nih.gov

Interactive Data Table: Elemental Analysis Data for a 5-Oxopyrrolidine Derivative

CompoundElementCalculated (%)Found (%)
N-(4-(4-(2-benzylidenehydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamideC65.9266.00
H5.535.53
N15.3815.32

Chromatographic Techniques for Separation and Purification in Multi-step Synthesis

Chromatographic techniques are essential for the separation and purification of the desired products from reaction mixtures, which often contain unreacted starting materials, reagents, and byproducts. Column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are commonly employed in the multi-step synthesis of this compound and its derivatives.

The choice of the chromatographic method and the stationary and mobile phases depends on the polarity and other physicochemical properties of the compounds to be separated. TLC is often used to monitor the progress of a reaction and to determine the optimal solvent system for column chromatography. Column chromatography is then used for the preparative separation of the target compound on a larger scale.

Future Research Trajectories and Synthetic Innovations for 1 Ethyl 5 Oxopyrrolidine 3 Carbonitrile

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact and enhance efficiency. researchgate.net For the synthesis of 1-ethyl-5-oxopyrrolidine-3-carbonitrile and its derivatives, several greener strategies can be envisioned.

Current synthetic approaches often rely on conventional methods that may involve hazardous reagents and solvents. mdpi.com Future routes could focus on:

Catalyst-Free and Solvent-Free Conditions: Research has demonstrated the feasibility of synthesizing novel polysubstituted 2-pyrrolidinones under catalyst- and solvent-free conditions, often utilizing techniques like grinding. researchgate.net These methods offer benefits such as mild reaction conditions, reduced waste, and simplified workup procedures. researchgate.net

Eco-Friendly Solvents and Catalysts: The use of environmentally benign solvents like water or ethanol, coupled with green catalysts such as citric acid, can significantly improve the sustainability profile of the synthesis. rsc.org

Energy-Efficient Methods: Techniques like microwave irradiation and ultrasound can accelerate reaction times and improve yields, contributing to a more energy-efficient process. researchgate.netrsc.org

Biocatalysis: The use of enzymes, or biocatalysts, offers a highly selective and environmentally friendly alternative for synthesizing chiral pyrrolidine (B122466) derivatives. rsc.orgacs.orgacs.org Directed evolution of enzymes can be employed to create catalysts tailored for specific transformations on the pyrrolidinone scaffold. acs.org

Green Synthesis StrategyPotential AdvantagesRelevant Research Context
Catalyst- and Solvent-Free ReactionsReduced waste, simplified workup, lower environmental impact. researchgate.netSynthesis of novel 2-pyrrolidinone (B116388) analogs via grinding. researchgate.net
Eco-Friendly Solvents/CatalystsUse of renewable and non-toxic materials like water, ethanol, and citric acid. rsc.orgMulticomponent synthesis of 3-pyrrolin-2-ones. rsc.org
Microwave/Ultrasound AssistanceFaster reaction times, increased yields, and energy efficiency. researchgate.netrsc.orgSynthesis of heterocyclic compounds. researchgate.netrsc.org
BiocatalysisHigh stereoselectivity, mild reaction conditions, reduced byproducts. rsc.orgacs.orgStereoselective synthesis of pyrrolidine-2,3-diones and chiral pyrrolidines. rsc.orgacs.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The this compound scaffold possesses multiple reactive sites, including the lactam ring, the nitrile group, and the α- and β-positions to the carbonyl. Future research will likely focus on leveraging this inherent reactivity to forge novel molecular architectures.

Key areas for exploration include:

Transformations of the Nitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic systems.

Functionalization of the Pyrrolidinone Ring: The carbon atoms adjacent to the carbonyl group can be functionalized through various C-H activation or enolate-based strategies.

Ring-Opening and Ring-Expansion Reactions: The lactam can be subjected to ring-opening reactions to yield linear amino acids or serve as a precursor for ring-expansion to larger heterocyclic systems.

Cascade Reactions: Designing one-pot, multi-step reactions that proceed via a cascade of bond-forming events can rapidly increase molecular complexity from the simple pyrrolidinone starting material. acs.org

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The demand for large and diverse compound libraries for drug discovery has spurred the development of automated synthesis and high-throughput experimentation (HTE) platforms. researchgate.netnih.gov Integrating the synthesis of this compound derivatives into such platforms could significantly accelerate the discovery of new bioactive molecules.

This integration involves:

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and ease of scalability. d-nb.infonih.govresearchgate.net Developing a robust flow synthesis for this compound would enable its on-demand production and seamless integration into multi-step automated sequences. akjournals.comsyrris.jp

Robotic Synthesis Platforms: Automated platforms can perform a large number of reactions in parallel, allowing for the rapid generation of libraries of derivatives with diverse substituents. nih.govresearchgate.net

Encoded Library Technology: This technology allows for the synthesis and screening of massive combinatorial libraries, where each compound is tagged with a unique chemical identifier, facilitating the rapid identification of active compounds. nih.gov

Design and Synthesis of Next-Generation Building Blocks Based on the Pyrrolidinone-carbonitrile Scaffold

The pyrrolidinone ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in approved drugs. researchgate.netnih.gov The this compound core can serve as a template for the design of novel, three-dimensional building blocks for drug discovery programs. csmres.co.uk

Future directions in this area include:

Introduction of Stereocenters: Developing stereoselective syntheses to introduce chiral centers into the pyrrolidinone ring would provide access to a wider range of chemical space and allow for the exploration of stereochemistry-activity relationships. mdpi.commdpi.com

Scaffold Decoration: Systematically modifying the substituents on the nitrogen atom and at various positions on the ring can lead to the discovery of compounds with optimized biological activity and physicochemical properties.

Spirocyclic Derivatives: The synthesis of spirocyclic pyrrolidines, where the pyrrolidinone ring is fused to another ring system at a single carbon atom, can introduce conformational rigidity and lead to compounds with novel pharmacological profiles. researchgate.net

Synergistic Approaches Combining Synthetic and Computational Methodologies

The integration of computational chemistry with synthetic chemistry offers a powerful paradigm for the rational design of novel molecules and the optimization of synthetic routes. nih.govebi.ac.uk

This synergistic approach can be applied to the study of this compound in several ways:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that predict the biological activity of derivatives, guiding the design of more potent compounds. scispace.com

Molecular Docking: In silico docking studies can predict how different derivatives bind to biological targets, providing insights into the mechanism of action and helping to prioritize synthetic targets. researchgate.netnih.gov

Reaction Mechanism Elucidation: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to understand the mechanisms of synthetic transformations, aiding in the optimization of reaction conditions and the prediction of novel reactivity. nih.gov

Virtual Screening: Large virtual libraries of derivatives can be screened computationally against biological targets to identify promising candidates for synthesis and biological evaluation.

By combining the predictive power of computational methods with the practical capabilities of modern synthetic chemistry, the exploration of the chemical space around the this compound scaffold can be significantly accelerated, leading to the discovery of novel compounds with valuable applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.